molecular formula C26H34N4O3S B6494347 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide CAS No. 886888-18-2

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide

Cat. No. B6494347
CAS RN: 886888-18-2
M. Wt: 482.6 g/mol
InChI Key: AJJRZSDVBQSLJE-UHFFFAOYSA-N
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Description

“N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide” is a complex organic compound. It is part of a class of compounds that have been studied for their potential therapeutic applications . The compound has been synthesized and characterized in various studies .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C27H28N4O3S and a molecular weight of 488.61 . The structure includes a benzodiazol ring attached to a piperidine ring, which is further attached to a phenyl ring via a sulfonyl group .

Scientific Research Applications

These diverse applications highlight the versatility of F2601-0032 and its potential in various therapeutic areas. Keep in mind that ongoing research may uncover additional uses for this compound. If you’d like more detailed information or references, feel free to ask! 😊 .

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic applications. Given the broad range of biological activities exhibited by similar compounds, this compound could be a promising candidate for drug development .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-3-7-20(8-4-2)26(31)27-21-11-13-22(14-12-21)34(32,33)30-17-15-19(16-18-30)25-28-23-9-5-6-10-24(23)29-25/h5-6,9-14,19-20H,3-4,7-8,15-18H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJRZSDVBQSLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-propylpentanamide

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